molecular formula C6H4BrClIN B14844542 2-Bromo-6-(chloromethyl)-4-iodopyridine

2-Bromo-6-(chloromethyl)-4-iodopyridine

Cat. No.: B14844542
M. Wt: 332.36 g/mol
InChI Key: PVIDZDWZZVWIOQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-iodopyridine is a heterocyclic organic compound that contains bromine, chlorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-4-iodopyridine can be achieved through a multi-step process involving halogenation and chloromethylation reactions. One common method involves the bromination of 4-iodopyridine followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-iodopyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction of the halogen substituents can lead to the formation of dehalogenated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-iodopyridine has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.

    2-Iodo-6-(chloromethyl)pyridine: Similar structure but with different halogen substituents, leading to variations in reactivity and applications.

    4-Bromo-2-chloropyridine: Different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

2-Bromo-6-(chloromethyl)-4-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring. This unique combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-iodopyridine

InChI

InChI=1S/C6H4BrClIN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2

InChI Key

PVIDZDWZZVWIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)I

Origin of Product

United States

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